6H-Cyclohepta(b)quinolin-11-amine, 7,8,9,10-tetrahydro-N-butyl-, monohydrochloride
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Overview
Description
6H-Cyclohepta(b)quinolin-11-amine, 7,8,9,10-tetrahydro-N-butyl-, monohydrochloride is a chemical compound with the molecular formula C14H16N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Cyclohepta(b)quinolin-11-amine, 7,8,9,10-tetrahydro-N-butyl-, monohydrochloride typically involves multi-step reactions. One common method includes the reaction of 2-aminobenzonitrile with cycloheptanone in the presence of a base such as sodium hydride. The reaction is carried out in dimethylformamide (DMF) at elevated temperatures (around 90°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6H-Cyclohepta(b)quinolin-11-amine, 7,8,9,10-tetrahydro-N-butyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
6H-Cyclohepta(b)quinolin-11-amine, 7,8,9,10-tetrahydro-N-butyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6H-Cyclohepta(b)quinolin-11-amine, 7,8,9,10-tetrahydro-N-butyl-, monohydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the cyclohepta and tetrahydro modifications.
Cycloheptanone: A precursor used in the synthesis of the compound.
2-Aminobenzonitrile: Another precursor involved in the synthetic route.
Uniqueness
6H-Cyclohepta(b)quinolin-11-amine, 7,8,9,10-tetrahydro-N-butyl-, monohydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Properties
CAS No. |
28869-39-8 |
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Molecular Formula |
C18H25ClN2 |
Molecular Weight |
304.9 g/mol |
IUPAC Name |
N-butyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine;hydrochloride |
InChI |
InChI=1S/C18H24N2.ClH/c1-2-3-13-19-18-14-9-5-4-6-11-16(14)20-17-12-8-7-10-15(17)18;/h7-8,10,12H,2-6,9,11,13H2,1H3,(H,19,20);1H |
InChI Key |
FEDIKODSNZQFAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2CCCCCC2=NC3=CC=CC=C31.Cl |
Origin of Product |
United States |
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